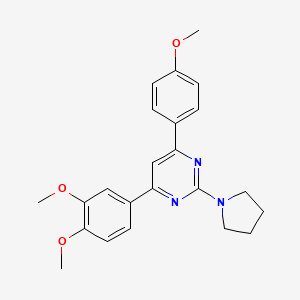![molecular formula C15H13Cl2NO4 B4987075 methyl 2-{4-[(3,5-dichloro-2-pyridinyl)oxy]phenoxy}propanoate](/img/structure/B4987075.png)
methyl 2-{4-[(3,5-dichloro-2-pyridinyl)oxy]phenoxy}propanoate
Descripción general
Descripción
Methyl 2-{4-[(3,5-dichloro-2-pyridinyl)oxy]phenoxy}propanoate, also known as pyroxasulfone, is a pre-emergent herbicide that is widely used in agriculture. Its chemical structure comprises of a pyridine ring, a phenoxy group, and a propanoate ester. Pyroxasulfone is known for its broad-spectrum activity against various weed species, making it a popular choice among farmers.
Mecanismo De Acción
Pyroxasulfone inhibits the synthesis of very-long-chain fatty acids (VLCFAs) in plants, which are essential for the formation of the plant cuticle. The cuticle acts as a barrier against water loss and protects the plant from environmental stresses. By inhibiting VLCFA synthesis, methyl 2-{4-[(3,5-dichloro-2-pyridinyl)oxy]phenoxy}propanoatee disrupts the formation of the cuticle, leading to desiccation and death of the plant.
Biochemical and Physiological Effects:
Pyroxasulfone has been shown to have low toxicity to mammals and birds. It is rapidly metabolized and excreted from the body, minimizing the risk of accumulation. However, methyl 2-{4-[(3,5-dichloro-2-pyridinyl)oxy]phenoxy}propanoatee can be toxic to aquatic organisms, and caution should be exercised when using it near water bodies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyroxasulfone is a valuable tool for studying plant physiology and biochemistry. It can be used to investigate the role of VLCFAs in plant cuticle formation and to study the effects of herbicides on plant growth and development. However, methyl 2-{4-[(3,5-dichloro-2-pyridinyl)oxy]phenoxy}propanoatee has some limitations. It is not effective against all weed species, and its activity can be affected by soil type and environmental conditions. Furthermore, the mode of action of methyl 2-{4-[(3,5-dichloro-2-pyridinyl)oxy]phenoxy}propanoatee is not fully understood, and more research is needed to elucidate the biochemical pathways involved.
Direcciones Futuras
There are several future directions for research on methyl 2-{4-[(3,5-dichloro-2-pyridinyl)oxy]phenoxy}propanoatee. One area of interest is the development of new formulations and application methods to improve its efficacy and reduce environmental impact. Another area of research is the identification of the molecular targets of methyl 2-{4-[(3,5-dichloro-2-pyridinyl)oxy]phenoxy}propanoatee and the mechanisms underlying its herbicidal activity. Furthermore, research can be conducted to investigate the effects of methyl 2-{4-[(3,5-dichloro-2-pyridinyl)oxy]phenoxy}propanoatee on non-target organisms, such as soil microbes and beneficial insects. Finally, more studies are needed to determine the long-term effects of methyl 2-{4-[(3,5-dichloro-2-pyridinyl)oxy]phenoxy}propanoatee on soil health and ecosystem functioning.
Aplicaciones Científicas De Investigación
Pyroxasulfone has been extensively studied for its herbicidal activity. It has been found to be effective against numerous weed species, including glyphosate-resistant weeds. Pyroxasulfone has also been tested for its efficacy in controlling weeds in various crops, such as corn, soybean, wheat, and cotton. Furthermore, research has been conducted to determine the optimal application rate and timing of methyl 2-{4-[(3,5-dichloro-2-pyridinyl)oxy]phenoxy}propanoatee for maximum weed control.
Propiedades
IUPAC Name |
methyl 2-[4-(3,5-dichloropyridin-2-yl)oxyphenoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO4/c1-9(15(19)20-2)21-11-3-5-12(6-4-11)22-14-13(17)7-10(16)8-18-14/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPBTZSRGDJLSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}propanoate | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B4987010.png)
![4-{[2-(isonicotinoylamino)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid](/img/structure/B4987014.png)
![N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B4987017.png)
![N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}glycinamide](/img/structure/B4987024.png)
![6-amino-4-(2,4-dimethoxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4987029.png)


![N-(3,4-dimethylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B4987050.png)
![N-[2-(4-fluorophenyl)ethyl]-5,8-dimethoxy-4-methyl-2-quinolinamine](/img/structure/B4987057.png)
![N-allyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}acetamide](/img/structure/B4987061.png)
![2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B4987064.png)
![3-(2,3-dihydro-1H-inden-2-yl)-1-ethyl-8-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4987082.png)
![6-({[3-(aminocarbonyl)-5-(ethoxycarbonyl)-4-methyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4987087.png)
![3-{[(3-{[(2-nitrophenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B4987096.png)